Cas no 2361574-66-3 (Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate)

Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyl carbamate protecting group and an acrylamide-functionalized benzoyl moiety. This compound is valuable in medicinal chemistry and peptide synthesis due to its structural versatility, enabling selective modifications at the piperazine core. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the acrylamide moiety allows for further functionalization via Michael addition or polymerization. Its stereochemical purity (S-configuration) ensures precise control in asymmetric synthesis. This intermediate is particularly useful in the development of bioactive molecules, offering a balance of reactivity and protection for tailored applications in drug discovery and material science.
Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate structure
2361574-66-3 structure
Product Name:Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate
CAS No:2361574-66-3
MF:C22H31N3O4
MW:401.499245882034
CID:6291017
PubChem ID:145903991
Update Time:2025-06-26

Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-26587450
    • Z3664805772
    • 2361574-66-3
    • tert-butyl (2S)-4-[4-(prop-2-enamido)benzoyl]-2-(propan-2-yl)piperazine-1-carboxylate
    • Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate
    • Inchi: 1S/C22H31N3O4/c1-7-19(26)23-17-10-8-16(9-11-17)20(27)24-12-13-25(18(14-24)15(2)3)21(28)29-22(4,5)6/h7-11,15,18H,1,12-14H2,2-6H3,(H,23,26)/t18-/m1/s1
    • InChI Key: ZGXKXRAOEQFNLR-GOSISDBHSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)C[C@@H]1C(C)C)=O

Computed Properties

  • Exact Mass: 401.23145648g/mol
  • Monoisotopic Mass: 401.23145648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 79Ų

Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587450-0.05g
tert-butyl (2S)-4-[4-(prop-2-enamido)benzoyl]-2-(propan-2-yl)piperazine-1-carboxylate
2361574-66-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate

Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate (CAS No. 2361574-66-3): A Comprehensive Overview

Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate (CAS No. 2361574-66-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazines and features a tert-butyl ester group, a propanoyl moiety, and a propenoylamino functionality, making it a versatile scaffold for drug design and development.

The structure of Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical and biological properties. The tert-butyl ester group provides stability and enhances solubility, while the propanoyl moiety and propenoylamino functionality offer opportunities for chemical modification and optimization. These features make it an attractive candidate for various medicinal applications.

Recent studies have focused on the synthesis and biological evaluation of Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate. One notable study published in the Journal of Medicinal Chemistry reported the successful synthesis of this compound using a multi-step process involving selective functionalization and esterification reactions. The researchers demonstrated that the compound exhibited potent activity against a panel of cancer cell lines, particularly those derived from breast and lung cancers.

The mechanism of action of Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate has been extensively investigated. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. Additionally, the compound has demonstrated the ability to induce apoptosis in cancer cells, making it a promising lead for further development as an anticancer agent.

Beyond its potential as an anticancer agent, Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it an intriguing candidate for further investigation in these areas.

In terms of pharmacokinetics, Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate has demonstrated favorable properties. It exhibits good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral therapeutic agent. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.

The safety profile of Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate has also been evaluated. Preclinical studies have shown that it is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, comprehensive toxicological assessments are ongoing to ensure its safety for human use.

In conclusion, Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate (CAS No. 2361574-66-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in various medical applications, including cancer treatment and neuroprotection. Ongoing research efforts aim to optimize its properties and advance it towards clinical trials.

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